6-Tert-butoxy-5-cyclopropoxypicolinic acid
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Overview
Description
6-Tert-butoxy-5-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-5-cyclopropoxypicolinic acid typically involves the protection of functional groups and the formation of key intermediates. One common method involves the use of tert-butyloxycarbonyl (Boc) protecting groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of protecting groups and selective reactions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Tert-butoxy-5-cyclopropoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Tert-butoxy-5-cyclopropoxypyridine: Similar structure but with a pyridine ring instead of picolinic acid.
6-Tert-butoxy-5-cyclopropoxybenzoic acid: Contains a benzoic acid moiety instead of picolinic acid.
Uniqueness
6-Tert-butoxy-5-cyclopropoxypicolinic acid is unique due to its combination of tert-butoxy and cyclopropoxy groups with picolinic acid. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-10(17-8-4-5-8)7-6-9(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
QUXYMOUXEXLETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=N1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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